7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
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Overview
Description
7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a methoxybenzyl group, and a dioxoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2-nitrobenzoyl chloride to form an intermediate, which is then cyclized to produce the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more reduced forms of the compound.
Scientific Research Applications
7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease processes.
Mechanism of Action
The mechanism of action of 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one include other quinoline derivatives with similar structural features. Examples include:
- 7-benzoyl-5-(4-hydroxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 7-benzoyl-5-(4-methylbenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its dioxoloquinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
7-benzoyl-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c1-29-18-9-7-16(8-10-18)13-26-14-20(24(27)17-5-3-2-4-6-17)25(28)19-11-22-23(12-21(19)26)31-15-30-22/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISGMOZQIOITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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